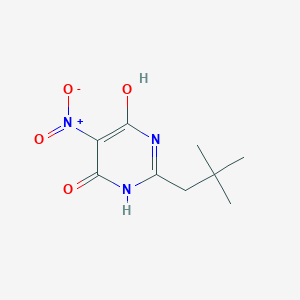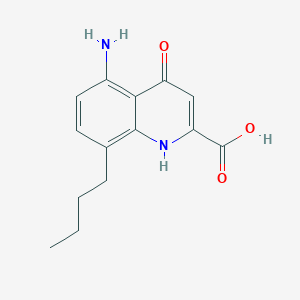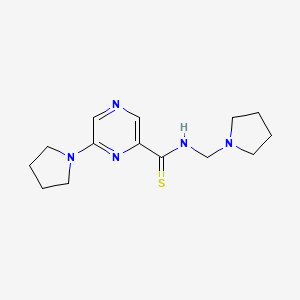![molecular formula C15H20O8S2 B14570241 Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester CAS No. 61713-32-4](/img/structure/B14570241.png)
Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester typically involves the esterification of acetic acid derivatives with diethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and a catalyst.
Oxidation: Reacting with oxidizing agents to form sulfonic acids and other oxidation products.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include acetic acid derivatives, sulfonic acids, and various substituted esters, depending on the specific reaction pathway.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex esters and sulfonyl compounds. It serves as a building block for more intricate molecules used in research and industrial applications.
Biology
In biological research, acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester is studied for its potential interactions with biological molecules. Its unique structure allows it to be used in the development of biochemical assays and as a probe in molecular biology experiments.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and pharmaceutical research.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester involves its interaction with molecular targets through its ester and sulfonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, phenylmethyl ester: Similar in structure but lacks the sulfonyl groups.
Acetic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the phenylmethylene and sulfonyl groups.
Uniqueness
What sets acetic acid, 2,2’-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester apart is its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both ester and sulfonyl functionalities.
Properties
CAS No. |
61713-32-4 |
|---|---|
Molecular Formula |
C15H20O8S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl-phenylmethyl]sulfonylacetate |
InChI |
InChI=1S/C15H20O8S2/c1-3-22-13(16)10-24(18,19)15(12-8-6-5-7-9-12)25(20,21)11-14(17)23-4-2/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
XHSPUXQFPIWNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(C1=CC=CC=C1)S(=O)(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14570178.png)





![N-(2-Hydroxyethyl)-N-methyl-N'-[(4-nitrophenyl)methyl]thiourea](/img/structure/B14570197.png)




![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)
